molecular formula C17H19NO2 B5114209 4-methoxy-N-(1-phenylpropan-2-yl)benzamide

4-methoxy-N-(1-phenylpropan-2-yl)benzamide

Cat. No.: B5114209
M. Wt: 269.34 g/mol
InChI Key: RWDDLLUBOAMTRP-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-phenylpropan-2-yl)benzamide is a benzamide derivative Benzamides are a class of compounds widely used in various industries, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methoxy-N-(1-phenylpropan-2-yl)benzamide can be synthesized through the direct condensation of 4-methoxybenzoic acid and 1-phenylpropan-2-amine. The reaction is typically carried out in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and efficient, offering high yields and short reaction times.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up production. The use of solid acid catalysts and ultrasonic irradiation can be adapted for large-scale production, ensuring high efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-methoxybenzoic acid derivatives.

    Reduction: 4-methoxy-N-(1-phenylpropan-2-yl)amine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-methoxy-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylpropan-2-yl)benzamide
  • 4-methoxy-N-(2-phenylpropan-2-yl)benzamide
  • N-(1-methyl-1-phenylethyl)benzamide

Uniqueness

4-methoxy-N-(1-phenylpropan-2-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-methoxy-N-(1-phenylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(12-14-6-4-3-5-7-14)18-17(19)15-8-10-16(20-2)11-9-15/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDDLLUBOAMTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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